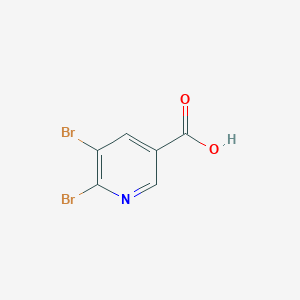

5,6-Dibromonicotinic acid

Vue d'ensemble

Description

5,6-Dibromonicotinic acid is a chemical compound . Its molecular formula is C6H3Br2NO2 .

Synthesis Analysis

For some years, a large series of new and closely related dihalonicotinic acids, dihalonicotinamides, and dihalopicolines have been in the process of synthesis . The structure determinations of 5,6-dibromonicotinic acid were undertaken .

Molecular Structure Analysis

The structure determinations of 5,6-dibromonicotinic acid were undertaken . The molecular formula of 5,6-Dibromonicotinic acid is C6H3Br2NO2 .

Physical And Chemical Properties Analysis

5,6-Dibromonicotinic acid has a molecular weight of 280.9 . It is a solid at room temperature and should be stored in an inert atmosphere .

Applications De Recherche Scientifique

Synthesis of Bioactive Derivatives : 5,6-Dibromo-tryptophan derivatives, related to 5,6-Dibromonicotinic acid, are synthesized for use in peptide chemistry. These derivatives are found in bioactive natural compounds and have potential applications in medicinal chemistry (Mollica et al., 2011).

Pharmacological Evaluation : A study focused on the bile acid derivative obeticholic acid, which is an activator of the farnesoid X nuclear receptor, showed efficacy in treating non-alcoholic steatohepatitis. This highlights the therapeutic potential of certain derivatives in liver diseases (Neuschwander‐Tetri et al., 2015).

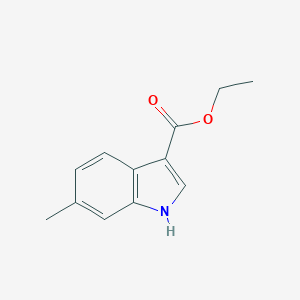

Chemical Synthesis Applications : The regioselective dibromination of methyl indole-3-carboxylate, related to 5,6-Dibromonicotinic acid, is used in the synthesis of 5,6-dibromoindoles, which have applications in synthesizing natural and non-natural derivatives with potential biological activities (Parsons et al., 2011).

Role in Skin Tumor Promotion Inhibition : 5,6-Epoxyretinoic acid, a metabolite of retinoic acid, demonstrates efficacy in inhibiting skin tumor promotion, indicating potential applications in cancer prevention and treatment (Verma et al., 1980).

Potential in Renal Fibrosis Treatment : An integrated network pharmacology analysis revealed the potential of certain components, including those related to 5,6-Dibromonicotinic acid, in treating renal fibrosis, providing insight into the mechanisms and active components in chronic kidney diseases (Gu et al., 2020).

Inflammatory Bowel Disease Treatment : 5-aminosalicylic acid, structurally related to 5,6-Dibromonicotinic acid, is shown to have a significant anti-inflammatory effect in the treatment of inflammatory bowel diseases, mediated by peroxisome proliferator–activated receptor-γ (Rousseaux et al., 2005).

Anticancer and Anti-inflammatory Properties : Certain marine sponges produce dibrominated indolic systems, including compounds related to 5,6-Dibromonicotinic acid, which exhibit anti-cancer, antibiotic, and anti-inflammatory properties. These findings are crucial for new drug development processes (Mollica et al., 2012).

Neurobiological Effects of LSD : Research into the neurobiological effects of LSD implicates the 5-HT2A receptor, to which derivatives of 5,6-Dibromonicotinic acid may bind, suggesting potential applications in studying altered states of consciousness (Preller et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the compound is closely related to nicotinic acid, a form of vitamin b3, which plays a crucial role in the metabolism of cells .

Mode of Action

It is known that the compound’s structure has been determined through x-ray crystallography , which provides insights into its potential interactions with its targets.

Biochemical Pathways

Given its structural similarity to nicotinic acid, it may be involved in similar metabolic pathways, such as those involved in the synthesis of nad+, a crucial coenzyme in cellular metabolism .

Pharmacokinetics

The compound is known to have high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.54 .

Action Environment

It is known that the compound is stable under normal storage conditions .

Propriétés

IUPAC Name |

5,6-dibromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBCIGFWDCOGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358518 | |

| Record name | 5,6-dibromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29241-64-3 | |

| Record name | 5,6-dibromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dibromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

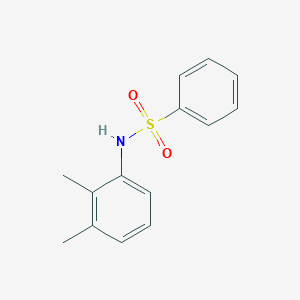

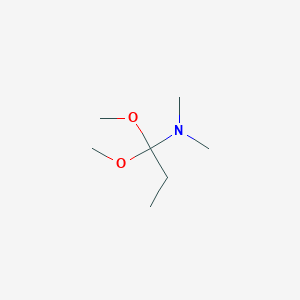

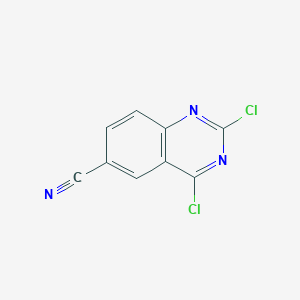

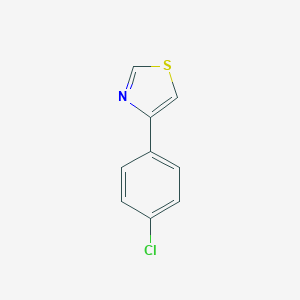

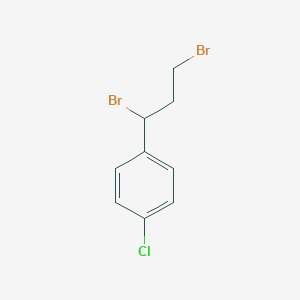

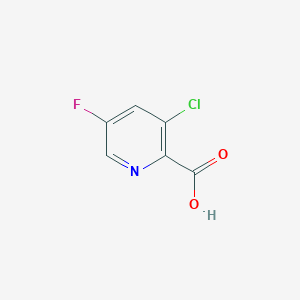

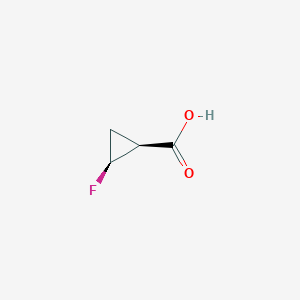

Feasible Synthetic Routes

Q & A

Q1: What is the significance of hydrogen bonding in the structural study of dihalonicotinic acids?

A1: Research suggests that hydrogen bonding plays a crucial role in determining the crystal structure of dihalonicotinic acids and their derivatives. Melting point trends within a series of trisubstituted pyridines (acids, amides, and picolines) led researchers to propose that intermolecular hydrogen bonding significantly influences the arrangement of molecules within the crystal lattice []. To confirm this hypothesis, crystal structure determinations were undertaken, specifically focusing on 5,6-dibromonicotinic acid and 5-bromo-6-chloronicotinic acid []. This understanding of intermolecular forces is essential for predicting and potentially manipulating the physical properties of these compounds.

Q2: How does the structure of 5,6-dibromonicotinic acid relate to its potential agricultural applications?

A2: While the provided research does not delve into specific biological activities, the synthesis of substituted phenyl esters of 5,6-dibromonicotinic acid suggests a targeted effort to explore its potential in agriculture []. Modifying the phenyl ring with various substituents allows for the fine-tuning of the compound's properties, such as its lipophilicity, electronic distribution, and steric hindrance. These factors can significantly influence the molecule's interaction with biological targets, ultimately affecting its efficacy as a potential herbicide, fungicide, or ascaricide []. Further research is needed to elucidate the structure-activity relationships and determine the specific agricultural applications where these derivatives might prove most effective.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)

![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)